N-(3-hydroxypropyl)methanesulfonamide CAS 52177-30-7 properties
N-(3-hydroxypropyl)methanesulfonamide CAS 52177-30-7 properties
The following technical guide details the properties, synthesis, and applications of N-(3-hydroxypropyl)methanesulfonamide (CAS 52177-30-7) .
CAS Registry Number: 52177-30-7
Chemical Formula:
Executive Summary
N-(3-hydroxypropyl)methanesulfonamide is a bifunctional aliphatic building block widely utilized in medicinal chemistry and drug development. Characterized by a polar methanesulfonamide motif (a bioisostere of carboxylic acids and amides) and a reactive primary hydroxyl group, it serves as a critical linker for introducing sulfonamide pharmacophores into drug scaffolds.[1]
Its primary utility lies in the synthesis of Class III antiarrhythmic agents (analogs of sotalol, dofetilide, and ibutilide) and as a polarity-modulating spacer in Fragment-Based Drug Discovery (FBDD) .[1] The compound’s dual functionality allows for orthogonal modification: the sulfonamide nitrogen can be alkylated (though typically less reactive) or act as a hydrogen bond donor, while the hydroxyl group is readily converted into a leaving group (mesylate, halide) for coupling reactions.[1]
Physicochemical Properties[2][3][4][5][6][7]
The compound exhibits properties typical of low-molecular-weight polar sulfonamides. While often handled as a viscous oil or low-melting solid, its high polarity dictates specific solubility and handling protocols.
| Property | Value / Description |
| Appearance | Viscous colorless to pale yellow liquid or low-melting solid (dependent on purity/moisture) |
| Boiling Point | ~350°C (Predicted) |
| Density | ~1.25 g/cm³ (Predicted) |
| Solubility | Soluble in DMSO, Methanol, Ethanol, DCM; Sparingly soluble in Hexanes, Toluene |
| pKa (Sulfonamide NH) | ~10.0–10.5 (Weakly acidic) |
| H-Bond Donors | 2 (NH, OH) |
| H-Bond Acceptors | 3 (O=S=O, OH) |
| Stability | Hygroscopic; stable under standard storage (2–8°C), sensitive to strong oxidizers.[2][1] |
Synthetic Methodology & Mechanism
Core Synthesis Protocol: Selective N-Sulfonylation
The synthesis relies on the chemoselective reaction of 3-aminopropanol with methanesulfonyl chloride (MsCl) . The challenge lies in preventing O-sulfonylation (formation of the mesylate ester).
Reaction Logic:
-
Nucleophilicity: The primary amine (
) is significantly more nucleophilic than the primary alcohol ( ).[1] -
Temperature Control: Conducting the reaction at low temperature (0°C to -10°C) kinetically favors the amine attack.
-
Stoichiometry: Strict 1.0 equivalent of MsCl prevents reaction with the hydroxyl group.
Step-by-Step Protocol
-
Setup: Charge a flame-dried round-bottom flask with 3-aminopropanol (10.0 mmol) and dry Dichloromethane (DCM) (30 mL). Add Triethylamine (TEA) (11.0 mmol) as an HCl scavenger.[1]
-
Cooling: Cool the mixture to 0°C using an ice/salt bath.
-
Addition: Dropwise add Methanesulfonyl chloride (10.0 mmol) diluted in DCM (5 mL) over 30 minutes. Crucial: Rapid addition causes localized heating and O-mesylation side products.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.
-
Workup: Quench with saturated
. Extract with DCM ( mL).[1] -
Purification: The product is highly polar. If necessary, purify via flash column chromatography (Eluent: 5-10% MeOH in DCM).[1]
Mechanistic Pathway
The reaction proceeds via a nucleophilic attack of the amine nitrogen on the sulfonyl sulfur, forming a tetrahedral intermediate, followed by the elimination of the chloride ion.
Figure 1: Selective synthesis pathway favoring N-sulfonylation over O-mesylation.[1]
Applications in Drug Discovery[8][9][10]
Linker Chemistry & Scaffold Functionalization
CAS 52177-30-7 is a versatile "linker" unit. The hydroxyl group serves as a handle to attach the methanesulfonamide moiety to larger aromatic or heterocyclic scaffolds.
Key Transformations:
-
Activation: The hydroxyl group is converted to a leaving group (Mesylate, Tosylate, or Halide).[1]
-
Coupling: Nucleophilic substitution with amines, phenols, or thiols attaches the sulfonamide "tail" to the drug core.
Example Workflow:
-
Step 1: React CAS 52177-30-7 with
or to yield N-(3-chloro/bromopropyl)methanesulfonamide .[1] -
Step 2: React the halide with a secondary amine (e.g., a piperazine derivative) to generate a Class III antiarrhythmic pharmacophore.[1]
Bioisosterism
The methanesulfonamide group (
-
Carboxylic Acids: It possesses a similar pKa and H-bonding capability but improves membrane permeability.
-
Phenols: It mimics the H-bond donor properties of phenols without the metabolic liability of glucuronidation.
Figure 2: Strategic utilization of CAS 52177-30-7 in constructing complex pharmaceutical scaffolds.
Safety & Handling (SDS Summary)
While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions for alkyl sulfonamides.[1]
-
Hazards:
-
Skin/Eye Irritation: Causes serious eye irritation and skin irritation (H315, H319).[1]
-
Inhalation: May cause respiratory irritation (H335).
-
-
Personal Protective Equipment (PPE):
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Hygroscopic—protect from moisture to prevent hydrolysis or physical degradation.
References
-
Sigma-Aldrich . Methanesulfonamide Product Page & Safety Data. Retrieved from [1]
-
PubChem . Methanesulfonamide Compound Summary (CID 72879).[1] National Library of Medicine.[4] Retrieved from [1]
-
BenchChem . Application Notes and Protocols for Sulfonamide Synthesis. Retrieved from [1]
-
National Institutes of Health (NIH) . Synthetic methodology for the preparation of N-hydroxysulfamides. PMC. Retrieved from [1]
-
Accela ChemBio . Product Listing: N-(3-hydroxypropyl)methanesulfonamide. Retrieved from [2][1]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 1427378-56-0,methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. adama.com [adama.com]
- 4. N-(3-amino-2-hydroxypropyl)methanesulfonamide | C4H12N2O3S | CID 130878786 - PubChem [pubchem.ncbi.nlm.nih.gov]
